molecular formula C19H34O2S3 B14615435 8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid CAS No. 57154-60-6

8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid

Cat. No.: B14615435
CAS No.: 57154-60-6
M. Wt: 390.7 g/mol
InChI Key: BMWQYEHEEQGACJ-IRXDYDNUSA-N
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Description

8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid: is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dithiolane ring, an octyl chain, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid typically involves the following steps:

    Formation of the Dithiolane Ring: The dithiolane ring is formed through the reaction of a suitable dithiol with an appropriate electrophile under controlled conditions.

    Attachment of the Octyl Chain: The octyl chain is introduced via a nucleophilic substitution reaction, where an octyl halide reacts with the dithiolane intermediate.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is incorporated through oxidation of an aldehyde or alcohol precursor using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dithiolane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, water

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid involves its interaction with molecular targets such as enzymes and proteins. The dithiolane ring can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s hydrophobic octyl chain allows it to interact with lipid membranes, potentially affecting membrane-associated processes .

Comparison with Similar Compounds

Similar Compounds

  • 8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-thiazolidin-4-yl]octanoic acid
  • 8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid derivatives

Uniqueness

This compound is unique due to its specific combination of a dithiolane ring, an octyl chain, and a carboxylic acid group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .

Properties

CAS No.

57154-60-6

Molecular Formula

C19H34O2S3

Molecular Weight

390.7 g/mol

IUPAC Name

8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid

InChI

InChI=1S/C19H34O2S3/c1-2-3-4-5-7-10-13-16-17(24-19(22)23-16)14-11-8-6-9-12-15-18(20)21/h16-17H,2-15H2,1H3,(H,20,21)/t16-,17-/m0/s1

InChI Key

BMWQYEHEEQGACJ-IRXDYDNUSA-N

Isomeric SMILES

CCCCCCCC[C@H]1[C@@H](SC(=S)S1)CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC1C(SC(=S)S1)CCCCCCCC(=O)O

Origin of Product

United States

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